molecular formula C22H27NO3 B4623658 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B4623658
M. Wt: 353.5 g/mol
InChI Key: IRRHZJJCWWBKQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide involves complex chemical processes. For instance, Agekyan and Mkryan (2015) discussed the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, showcasing a method involving reaction with anesthesin followed by hydrolysis to afford derivatives including diamides (Agekyan & Mkryan, 2015).

Molecular Structure Analysis

The crystal and molecular structure of compounds related to 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide can be determined through X-ray diffraction studies. For example, the structure of similar compounds has been elucidated, providing insights into their geometric configurations and intermolecular interactions (Reis et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide derivatives include acylation and amidation processes. These reactions are crucial for modifying the chemical structure to achieve desired properties and functionalities (Agekyan & Mkryan, 2015).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, of compounds like 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide can be assessed through various analytical techniques. Studies have shown that similar compounds exhibit thermal stability up to certain temperatures, which is essential for their application in different fields (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under different conditions, are critical for understanding the behavior and potential applications of 4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide. Research on related compounds provides valuable insights into their electrophilic and nucleophilic regions, guiding their use in chemical synthesis and modifications (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methodologies and Characterization

The synthesis and characterization of derivatives related to "4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide" have been explored in depth. For instance, Hassan, Hafez, and Osman (2014) detailed the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, showcasing the chemical versatility and potential for further modifications of the core structure for various applications (Hassan, Hafez, & Osman, 2014). This work exemplifies the compound's utility in generating novel chemical entities.

Oxadiazoles Synthesis

The chemical framework of "4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide" has been utilized in the development of novel oxadiazoles with potential antibacterial properties. Aghekyan, Mkryan, Panosyan, Safaryan, and Stepanyan (2020) reported on the synthesis and antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, highlighting the compound's role in generating new antimicrobial agents (Aghekyan et al., 2020).

Biological Applications

Cytotoxicity Studies

The cytotoxic properties of derivatives have been investigated, underscoring the potential medicinal applications of "4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide." Hassan, Hafez, and Osman (2015) synthesized pyrazolo[1,5-a]pyrimidines and related Schiff bases, evaluating their cytotoxic activity against various human cancer cell lines. This research demonstrates the compound's relevance in the development of new chemotherapeutic agents (Hassan, Hafez, & Osman, 2015).

Materials Science

Corrosion Inhibition

In the field of materials science, derivatives of "4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide" have been explored for their corrosion inhibition properties. Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, and Chitra (2020) investigated pyran derivatives for the corrosion mitigation of mild steel in sulfuric acid solutions, providing insights into the compound's utility in protecting industrial materials (Saranya et al., 2020).

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(3-phenylpropyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-25-20-11-9-19(10-12-20)22(13-16-26-17-14-22)21(24)23-15-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRHZJJCWWBKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-(3-phenylpropyl)tetrahydro-2H-pyran-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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